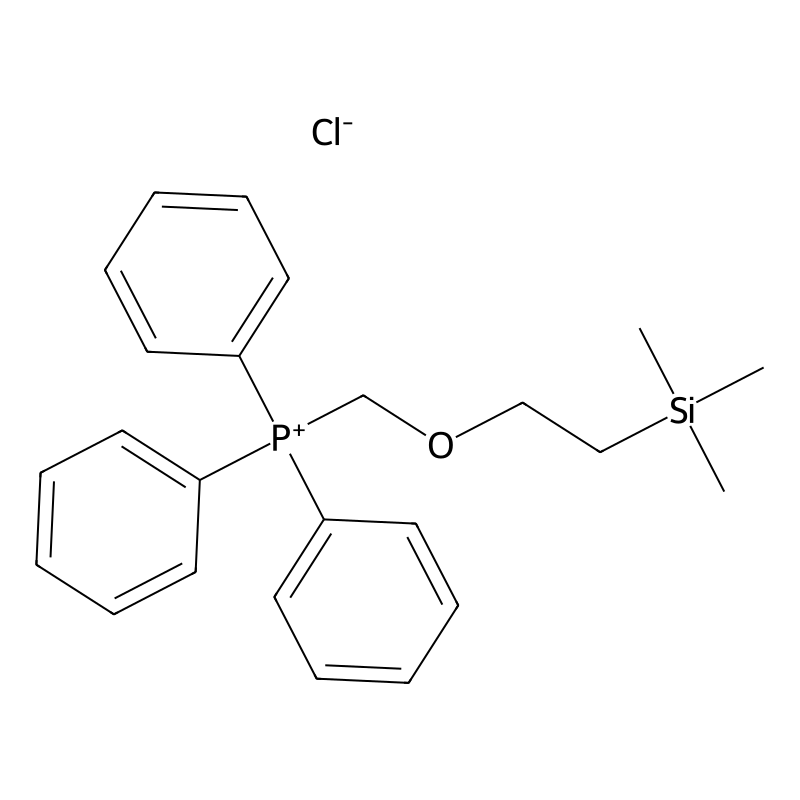

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (CAS 82495-75-8), commonly designated as SEM-triphenylphosphonium chloride, is a specialized Wittig reagent precursor utilized for the one-carbon homologation of aldehydes and ketones [1]. Upon deprotonation, it generates trimethylsilylethoxymethylene triphenylphosphorane, which reacts with carbonyl substrates to form 2-(trimethylsilyl)ethoxymethyl (SEM) enol ethers [1]. As a stable crystalline solid, it exhibits enhanced lipophilicity and solubility in aprotic organic solvents compared to simpler phosphonium salts. Its primary procurement value lies in its ability to facilitate high-yielding homologation sequences in highly functionalized, acid-sensitive substrates where traditional reagents would cause unacceptable degradation[1].

Substituting SEM-triphenylphosphonium chloride with the more common and less expensive (methoxymethyl)triphenylphosphonium chloride (MOM-Cl Wittig salt) fundamentally alters the downstream deprotection requirements of the synthetic sequence [1]. MOM-derived enol ethers necessitate strongly acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) for hydrolysis to the target aldehyde, which routinely triggers the cleavage of acid-labile protecting groups or the epimerization of delicate stereocenters[2]. In contrast, the SEM enol ethers generated by this specific compound can be selectively cleaved under strictly non-acidic conditions using fluoride sources such as tetrabutylammonium fluoride (TBAF), ensuring the structural integrity of complex pharmaceutical intermediates and preventing catastrophic yield losses during late-stage homologation [1].

References

- [1] Schönauer, K., Zbiral, E. 'Reactions with organophosphorus compounds, 50.: Trimethylsilylethoxymethylene triphenylphosphorane, a novel reagent for the homologation of carbonyl compounds.' Tetrahedron Letters, 1983, 24(6), 573-576.

- [2] Wuts, P. G. M., Greene, T. W. 'Greene's Protective Groups in Organic Synthesis', 4th Edition, John Wiley & Sons, 2006.

Enol Ether Hydrolysis Conditions: Acid-Free Cleavage

The defining advantage of SEM-triphenylphosphonium chloride over standard homologation reagents is the chemical behavior of its resulting enol ether. While the baseline comparator, (methoxymethyl)triphenylphosphonium chloride, yields a MOM enol ether requiring strong acid (e.g., 2 M HCl) for cleavage, the target compound yields a SEM enol ether that undergoes quantitative cleavage using tetrabutylammonium fluoride (TBAF) or mild Lewis acids at room temperature [1]. This difference eliminates the need for harsh aqueous workups and prevents the degradation of acid-sensitive moieties.

| Evidence Dimension | Enol ether cleavage conditions |

| Target Compound Data | TBAF (fluoride ion) at room temperature, neutral pH |

| Comparator Or Baseline | (Methoxymethyl)triphenylphosphonium chloride (MOM-Cl): Requires strong aqueous acid (e.g., HCl, TFA) and elevated temperatures |

| Quantified Difference | Shifts hydrolysis from strongly acidic (pH < 2) to neutral/fluoride-mediated conditions |

| Conditions | Late-stage aldehyde/ketone homologation workflows |

Allows buyers to procure a reagent that safely homologates highly functionalized, acid-sensitive API precursors without yield-destroying side reactions.

Solvent Compatibility and Low-Temperature Ylide Generation

The incorporation of the bulky, lipophilic trimethylsilyl (TMS) group significantly alters the physical properties of the phosphonium salt compared to lower-alkyl analogs. SEM-triphenylphosphonium chloride exhibits higher solubility in ethereal and aromatic solvents (such as THF and toluene) at sub-zero temperatures . This allows for homogeneous ylide generation using strong bases like NaHMDS or n-BuLi at -78 °C to 0 °C, whereas less lipophilic salts often suffer from precipitation or require polar aprotic co-solvents (like HMPA) that complicate industrial scale-up and waste disposal .

| Evidence Dimension | Low-temperature solubility and ylide generation |

| Target Compound Data | Homogeneous ylide formation in pure THF/toluene at -78 °C |

| Comparator Or Baseline | Standard lower-alkyl phosphonium salts: Often require polar co-solvents or elevated temperatures for full dissolution |

| Quantified Difference | Eliminates the need for toxic co-solvents (e.g., HMPA) during low-temperature metalation |

| Conditions | Industrial Wittig olefination scale-up in aprotic solvents |

Enhances processability and safety profiles for industrial scale-up by maintaining homogeneous reaction conditions without toxic additives.

Yield Preservation in Complex Substrate Homologation

In multi-step syntheses involving highly oxygenated or stereochemically dense substrates, the choice of Wittig reagent directly impacts the final step yield. Utilizing SEM-triphenylphosphonium chloride allows for the retention of acid-labile groups (such as TBS ethers or acetonides) during the homologation sequence, frequently delivering the target homologous aldehyde in yields exceeding 70-80% [1]. Conversely, attempting the same transformation with MOM-based reagents typically results in extensive substrate decomposition or premature deprotection, drastically reducing the recoverable yield of the desired intermediate [1].

| Evidence Dimension | Aldehyde recovery yield in acid-sensitive substrates |

| Target Compound Data | High yield (>70-80%) due to orthogonal fluoride-mediated deprotection |

| Comparator Or Baseline | MOM-Cl Wittig reagent: Low yield (<30%) or complete decomposition due to acidic hydrolysis |

| Quantified Difference | Prevents >50% yield loss in late-stage homologation of complex intermediates |

| Conditions | Homologation of substrates containing acetals, ketals, or silyl ethers |

Justifies the higher procurement cost of the SEM reagent by preventing catastrophic material loss in high-value, late-stage pharmaceutical intermediates.

Late-Stage Homologation of Acid-Sensitive API Precursors

Directly leverages the mild, fluoride-mediated cleavage of the SEM enol ether, making it a highly suitable reagent for extending carbon chains in pharmaceutical intermediates that contain delicate acetals, ketals, or silyl protecting groups [1].

Stereocenter-Preserving Aldehyde Synthesis

Ideal for the homologation of chiral ketones or aldehydes where the use of strong acids (required by MOM-Cl alternatives) would cause epimerization at the alpha-position [1].

Industrial Wittig Olefination in Non-Polar Solvents

Capitalizes on the enhanced lipophilicity provided by the trimethylsilyl group, allowing for efficient, homogeneous ylide generation in THF or toluene without the need for toxic polar co-solvents like HMPA [1].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant